molecular formula C21H19IN2O5 B415947 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B415947
M. Wt: 506.3g/mol
InChI Key: ZBJPZAWKTKIKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes benzylidene, iodinated, and methoxy functional groups

Preparation Methods

The synthesis of 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps. The synthetic route often starts with the preparation of the benzylidene intermediate, followed by iodination and methoxylation reactions. The final step involves the condensation of the intermediate with 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodinated benzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups. Similar compounds include:

  • 5-(4-(benzyloxy)-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(4-(benzyloxy)-3-iodo-5-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione These compounds share some structural similarities but differ in their specific functional groups and properties.

Properties

Molecular Formula

C21H19IN2O5

Molecular Weight

506.3g/mol

IUPAC Name

5-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19IN2O5/c1-23-19(25)15(20(26)24(2)21(23)27)9-14-10-16(22)18(17(11-14)28-3)29-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

ZBJPZAWKTKIKSU-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C

Origin of Product

United States

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